Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate
Description
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core modified with a bromine substituent at the 3-position and a tert-butyl carbamate group at the 2-position. This structure combines the electron-rich thienopyridine scaffold with a bromine atom, making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.
Properties
Molecular Formula |
C12H13BrN2O2S |
|---|---|
Molecular Weight |
329.21 g/mol |
IUPAC Name |
tert-butyl N-(3-bromothieno[2,3-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)7-5-4-6-14-9(7)18-10/h4-6H,1-3H3,(H,15,16) |
InChI Key |
KGGWWXMXLMJTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The thieno[2,3-b]pyridine ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to achieve desired outcomes.
Mechanism of Action
The mechanism of action of tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno[2,3-b]pyridine ring system play crucial roles in these interactions, allowing the compound to bind to its targets with high affinity. The carbamate group may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine Derivatives
- KuSaSch060: A related antiplasmodial agent (tert-butyl-substituted thieno[2,3-b]pyridine) with chloro, cyano, and carboxamide groups. Its 6-amino-3,5-dicyano-2-thioxo substituents enhance binding to parasitic targets, contrasting with the bromine in the target compound, which may prioritize electrophilic reactivity .
- tert-Butyl (2-bromopyridin-3-yl)carbamate: A pyridine analog with a bromine at the 2-position.
Pyrrolo[2,3-b]pyridine Carbamates
- tert-Butyl benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-(hydrazono)-methyl)bicyclo[2.2.2]octan-1-yl)carbamate: Features a bicyclic system and hydrazone linker, enabling kinase inhibition applications. The bicyclo[2.2.2]octane moiety enhances rigidity, whereas the target compound’s thienopyridine core offers planar aromaticity for DNA intercalation .
Pyridine-Based Carbamates
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains both bromine and chlorine substituents, increasing steric hindrance and electrophilicity compared to the mono-brominated target compound. Priced at $400/g (1 g scale), it highlights the cost implications of halogenated intermediates .
- tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate : Methoxy groups improve solubility but reduce reactivity toward cross-coupling, unlike the bromine in the target compound, which facilitates Suzuki or Buchwald reactions .
Biological Activity
Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H13BrN2O2
- Molecular Weight : 273.13 g/mol
- CAS Number : 149489-04-3
- IUPAC Name : tert-butyl 3-bromo-2-pyridinylcarbamate
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been noted for its potential as an inhibitor in several enzymatic processes, particularly those related to neurodegenerative diseases.
Biological Activity Overview
-
Neuroprotective Effects :
- Recent studies have indicated that compounds similar to tert-butyl carbamates exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For instance, the compound has been observed to lower levels of TNF-α and free radicals in astrocytes exposed to amyloid beta peptides, which are implicated in Alzheimer’s disease pathology .
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary investigations suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Further studies are needed to elucidate this aspect.
Case Studies
-
In Vitro Studies :
- A study involving cell cultures treated with this compound showed a significant reduction in cell death caused by oxidative stress . The mechanism involved the modulation of oxidative stress markers such as malondialdehyde (MDA) and glutathione (GSH), indicating a protective role against cellular damage.
-
In Vivo Models :
- In animal models, the compound has been tested for its neuroprotective effects against scopolamine-induced memory impairment. Results indicated that while there was some improvement in cognitive function, the effects were not as pronounced as those seen with established treatments like galantamine .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
